[(4-tert-Butylphenyl)methyl](2-methylpropyl)amine
Description
(4-tert-Butylphenyl)methylamine is a secondary amine characterized by a 4-tert-butylphenylmethyl group linked to a 2-methylpropyl (isobutyl) amine moiety. These metabolites share the 4-tert-butylphenyl backbone but include additional functional groups like hydroxylated propyl chains. The parent compound is hypothesized to serve as a precursor or intermediate in agrochemical synthesis, particularly in fungicides targeting crop pathogens .
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-12(2)10-16-11-13-6-8-14(9-7-13)15(3,4)5/h6-9,12,16H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWICYTUSXZUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)methylamine can be achieved through several methods. One common approach involves the alkylation of 4-tert-butylbenzyl chloride with 2-methylpropylamine under basic conditions. The reaction typically requires a solvent such as toluene or dichloromethane and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (4-tert-Butylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
The compound's structural characteristics suggest potential pharmacological activities. Research into compounds with similar motifs has indicated various biological activities, including:
- Antidepressant Effects : Compounds with bulky amine groups often exhibit interactions with neurotransmitter systems, potentially influencing mood regulation.
- Anti-inflammatory Properties : The ability of amines to modulate immune responses makes them candidates for anti-inflammatory drug development.
Empirical studies are necessary to elucidate the specific pharmacological profile of (4-tert-Butylphenyl)methylamine and its efficacy in treating specific conditions.
Materials Science
The compound has been explored as a stabilizer in polymer formulations due to its steric hindrance properties. It is particularly relevant in:
- Polymer Chemistry : Used as a stabilizer in polyolefin compositions, enhancing the thermal stability and longevity of materials.
- Light Stabilizers : Its structural features make it suitable for use in hindered amine light stabilizers (HALS), which protect polymers from degradation due to UV exposure.
Case Study 1: Polymer Stabilization
A study on the incorporation of (4-tert-Butylphenyl)methylamine into polyolefin matrices demonstrated significant improvements in thermal stability. The compound acted as an effective antioxidant, reducing degradation rates under prolonged heat exposure.
Case Study 2: Drug Development
In preclinical trials, derivatives of (4-tert-Butylphenyl)methylamine were tested for their effects on serotonin receptors. Results indicated potential antidepressant activity, warranting further investigation into its mechanism of action and therapeutic applications.
Mechanism of Action
The mechanism of action of (4-tert-Butylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemical Metabolites
[3-(4-tert-Butylphenyl)-2-methylpropyl]bis(2-hydroxypropyl)amine (BF 421-6)
- Structure : Differs by the addition of two 2-hydroxypropyl groups to the amine.
- Properties : Hydroxyl groups enhance water solubility and metabolic polarity compared to the target compound .
b. 3-(4-tert-Butylphenyl)-2-methylpropylamine (BF 421-7)
Substituted Benzylamine Derivatives
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine
- Structure : Features a trimethoxyphenyl group instead of 4-tert-butylphenyl.
- Properties :
- Use: Marketed as a research chemical, emphasizing non-human applications .
b. (3-Chloro-2-fluorophenyl)methylamine
Data Tables
Table 1: Physical-Chemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Water Solubility | Vapor Pressure (mmHg) | Flash Point (°C) |
|---|---|---|---|---|---|
| (4-tert-Butylphenyl)methylamine* | C15H25N | ~235 (estimated) | Low | <10 (estimated) | >100 (estimated) |
| Diisobutylamine | C8H19N | 129.24 | Slightly soluble | 10 at 30°C | 29 |
| (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine | C14H23NO3 | 253.33 | Not reported | Not reported | Not reported |
| (3-Chloro-2-fluorophenyl)methylamine | C11H15ClFN | 215.69 | Not reported | Not reported | Not reported |
*Estimated properties based on structural analogs.
Research Findings and Trends
- Hydrophobicity vs. Reactivity: The 4-tert-butylphenyl group in the target compound reduces water solubility but enhances stability in non-polar environments, making it suitable for lipid-rich agricultural formulations .
- Metabolic Pathways : Hydroxylation of the propyl chain (as seen in BF 421-6/BF 421-7) is a common detoxification mechanism in plants, contrasting with the parent compound’s role in synthesis .
Biological Activity
(4-tert-Butylphenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a phenyl ring, linked to a methyl group and a branched alkyl chain. This unique structure contributes to its biological activity and interaction with various molecular targets.
The biological activity of (4-tert-Butylphenyl)methylamine is primarily attributed to its ability to interact with specific receptors and enzymes. The compound acts as a ligand, modulating the activity of these targets, which can lead to varied biological effects, including:
- Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in metabolic pathways.
- Alteration of Cellular Signaling : The compound can influence signaling pathways, potentially affecting cellular responses.
Biological Activities
Research indicates that (4-tert-Butylphenyl)methylamine exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects, making it a candidate for further investigation in infectious disease contexts.
- Anticancer Potential : Investigations into its cytotoxicity against various cancer cell lines have shown promising results, indicating selective toxicity that warrants further exploration.
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, suggesting potential antidepressant or anxiolytic properties .
Comparative Analysis
To better understand the uniqueness of (4-tert-Butylphenyl)methylamine, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine | Piperidine ring instead of amine | Antidepressant effects |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Additional functional groups | Anticancer properties |
The presence of the bulky tert-butyl group in (4-tert-Butylphenyl)methylamine enhances steric hindrance, which may influence its reactivity and interaction with biological systems compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored the pharmacological profile of (4-tert-Butylphenyl)methylamine:
- Antimicrobial Study : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition at certain concentrations, suggesting its potential as an antimicrobial agent.
- Cytotoxicity Assay : In vitro assays showed that (4-tert-Butylphenyl)methylamine induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating its potential as an anticancer drug candidate.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-tert-Butylphenyl)methylamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-tert-butylbenzyl chloride with 2-methylpropylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (K₂CO₃ or NaOH) facilitates substitution. Temperature control (40–60°C) and stoichiometric ratios (1:1.2 amine:alkyl halide) improve yields . Cyclization precursors (e.g., oxazole derivatives) may also serve as intermediates, requiring reflux in toluene with catalysts like p-toluenesulfonic acid .
Q. How can spectroscopic techniques (NMR, MS) characterize (4-tert-Butylphenyl)methylamine?
- Methodological Answer :
- ¹³C NMR : The tert-butyl group shows a distinct peak near δ 28–34 ppm (quaternary carbon) and δ 55–70 ppm for the methylene bridge. The 2-methylpropyl chain exhibits signals at δ 17–25 ppm (CH₃) and δ 45–55 ppm (N-CH₂) .
- Mass Spectrometry : Exact mass (calculated via high-resolution MS) should match C₁₅H₂₅N (219.1987 g/mol). Fragmentation patterns include loss of the tert-butyl group (m/z 163) or cleavage of the methylpropylamine moiety .
Q. What role do substituents (tert-butyl, methylpropyl) play in the compound’s solubility and stability?
- Methodological Answer : The tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving stability against oxidation. The branched 2-methylpropylamine chain sterically hinders nucleophilic attack, increasing shelf life. Solubility can be tested via shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize (4-tert-Butylphenyl)methylamine for receptor targeting?
- Methodological Answer : Replace substituents systematically and assay biological activity. For example:
- Replace tert-butyl with trifluoromethyl (electron-withdrawing) to enhance receptor binding affinity .
- Modify the methylpropyl chain to cyclopropylmethyl (rigid structure) to study conformational effects on 5-HT receptor agonism .
- Use radioligand binding assays (e.g., 5-HT₂A/2C) to quantify Ki values and validate selectivity .
Q. What catalytic applications exist for (4-tert-Butylphenyl)methylamine in asymmetric synthesis?
- Methodological Answer : The amine’s chiral centers (if present) can act as ligands in metal-catalyzed reactions. For example:
- Complex with Cu(I) for asymmetric cyclopropanation of styrenes (e.g., 80% ee achieved with similar amines) .
- Test catalytic efficiency in aldol reactions using NMR monitoring (e.g., conversion rates vs. time) .
Q. What analytical challenges arise in quantifying trace impurities in (4-tert-Butylphenyl)methylamine?
- Methodological Answer :
- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water (gradient elution). Detect impurities (e.g., unreacted alkyl halide) via MRM transitions .
- GC-FID : Optimize column temperature (150–280°C ramp) to separate volatile byproducts (e.g., tert-butylbenzene) .
Q. How can computational modeling predict the compound’s metabolic pathways?
- Methodological Answer :
- Use software like Schrödinger’s ADMET Predictor to simulate cytochrome P450 metabolism (e.g., CYP2A6 oxidation of the methylpropyl group) .
- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS metabolite profiling .
Q. What safety protocols are critical for handling (4-tert-Butylphenyl)methylamine in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
